molecular formula C21H29NO2 B1385591 N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline CAS No. 1040692-03-2

N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline

Cat. No.: B1385591
CAS No.: 1040692-03-2
M. Wt: 327.5 g/mol
InChI Key: QWLBMXYEGKNINT-UHFFFAOYSA-N
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Description

N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline: is an organic compound characterized by the presence of a tert-butyl group attached to a benzyl moiety, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline typically involves a multi-step process:

    Formation of 4-(Tert-butyl)benzyl chloride: This intermediate can be synthesized by reacting 4-(tert-butyl)toluene with chlorine gas in the presence of a catalyst such as ferric chloride.

    Nucleophilic Substitution Reaction: The 4-(tert-butyl)benzyl chloride is then reacted with 3-(2-ethoxyethoxy)aniline in the presence of a base such as sodium hydroxide or potassium carbonate to form the desired product.

The reaction conditions generally involve moderate temperatures (50-80°C) and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, where the tert-butylbenzyl group or the aniline moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones, nitroso compounds, and nitro derivatives.

    Reduction: Amines and other reduced nitrogen-containing compounds.

    Substitution: Various substituted aniline derivatives and benzyl compounds.

Scientific Research Applications

N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline has several scientific research applications:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the aniline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

N-[4-(Tert-butyl)benzyl]-3-(2-ethoxyethoxy)aniline can be compared with similar compounds, such as:

    N-Benzyl-3-(2-ethoxyethoxy)aniline: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    N-[4-(Tert-butyl)benzyl]aniline: Lacks the ethoxyethoxy group, affecting its solubility and interaction with biological targets.

    N-[4-(Tert-butyl)benzyl]-3-methoxyaniline: Contains a methoxy group instead of the ethoxyethoxy group, leading to variations in its chemical behavior and applications.

The uniqueness of this compound lies in its combination of the tert-butyl group and the ethoxyethoxy group, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-3-(2-ethoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-5-23-13-14-24-20-8-6-7-19(15-20)22-16-17-9-11-18(12-10-17)21(2,3)4/h6-12,15,22H,5,13-14,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLBMXYEGKNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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